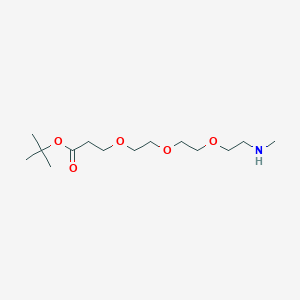
Methylamino-PEG3-t-butyl ester
Overview
Description
Methylamino-PEG3-t-butyl ester is a PEG linker containing a methylamino group and a tert-butyl ester . It is used in the synthesis of PROTACs . The methylamino group can react with carboxylic acids, carbonyls, and so on . The carboxyl group is protected by the tert-butyl group .
Synthesis Analysis
The synthesis of this compound involves the reaction of the methylamino group with carboxylic acids, carbonyls, and so on . The carboxyl group is protected by the tert-butyl group .Molecular Structure Analysis
The molecular formula of this compound is C14H29NO5 . Its IUPAC name is tert-butyl 3- [2- [2- [2- (methylamino)ethoxy]ethoxy]ethoxy]propanoate . The InChI is InChI=1S/C14H29NO5/c1-14 (2,3)20-13 (16)5-7-17-9-11-19-12-10-18-8-6-15-4/h15H,5-12H2,1-4H3 .Chemical Reactions Analysis
This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .Physical And Chemical Properties Analysis
The molecular weight of this compound is 291.38 . Its boiling point is predicted to be 360.2±27.0°C . The density is predicted to be 1.001±0.06 g/cm3 . It appears as a transparent liquid .Mechanism of Action
Methylamino-PEG3-t-butyl ester is a PEG-based PROTAC linker. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO5/c1-14(2,3)20-13(16)5-7-17-9-11-19-12-10-18-8-6-15-4/h15H,5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPLFZLXXCVJFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901220292 | |
| Record name | 1,1-Dimethylethyl 4,7,10-trioxa-13-azatetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901220292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
217817-03-3 | |
| Record name | 1,1-Dimethylethyl 4,7,10-trioxa-13-azatetradecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=217817-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4,7,10-trioxa-13-azatetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901220292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rac-tert-butyl (1S,6R,7R)-7-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B8116758.png)
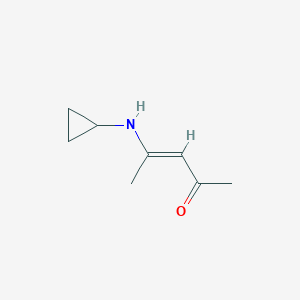

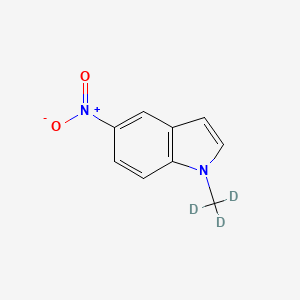
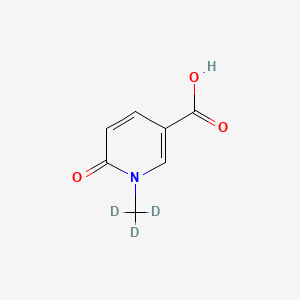

![2-[2-(2-azidoethoxy)ethoxy]-N-methylethanamine](/img/structure/B8116801.png)
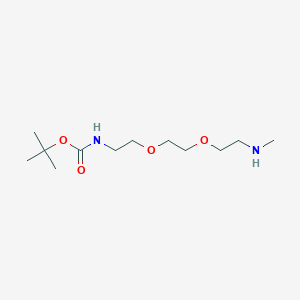
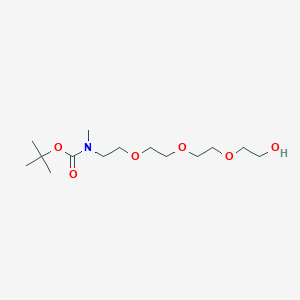
![1-Oxa-3,8-diazaspiro[4.5]decane-2,4-dione;hydrochloride](/img/structure/B8116831.png)



